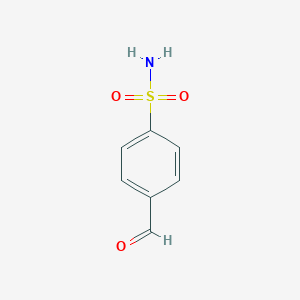

4-Formylbenzenesulfonamide

Beschreibung

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in the development of therapeutic agents. wikipedia.org Compounds containing this moiety are known for a broad spectrum of pharmacological activities. ekb.egnih.gov The sulfonamide group is a key component in drugs targeting various conditions, including bacterial infections, inflammation, and cancer. ekb.egtandfonline.com The presence of the sulfonamide group in 4-formylbenzenesulfonamide imparts specific physicochemical properties, such as increased acidity and the potential for hydrogen bonding, which can influence its biological activity and reactivity. This functional group is relatively unreactive, providing a stable core upon which other chemical modifications can be performed. wikipedia.org

Significance of Aromatic Aldehyde Functionalities in Chemical Synthesis

Aromatic aldehydes are a class of organic compounds featuring an aldehyde group (-CHO) directly attached to an aromatic ring. wisdomlib.org This functional group is of paramount importance in organic synthesis due to its reactivity and versatility. fiveable.menumberanalytics.com Aromatic aldehydes are key intermediates in the production of a vast range of chemicals, including pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.com They readily undergo a variety of chemical reactions, such as nucleophilic addition and condensation reactions, which allow for the construction of complex molecular architectures. numberanalytics.com The aldehyde group in this compound serves as a reactive handle, enabling its use as a building block for the synthesis of diverse derivatives, including Schiff bases, chalcones, and various heterocyclic systems. wisdomlib.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate for creating novel bioactive molecules. Scientists have explored its application in the development of enzyme inhibitors, particularly targeting carbonic anhydrases and cyclooxygenase (COX) enzymes. For instance, it has been used as a precursor in the synthesis of selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com Furthermore, derivatives of this compound have been investigated for their potential anticancer properties. The compound's ability to participate in various chemical reactions has also led to its use in the synthesis of specialty chemicals and materials.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3240-35-5 | |

| Molecular Formula | C₇H₇NO₃S | nih.gov |

| Molecular Weight | 185.2 g/mol | nih.gov |

| Appearance | White crystalline solid | |

| Melting Point | 117–118 °C | |

| Solubility | Low water solubility; soluble in polar organic solvents like ethanol (B145695) and glacial acetic acid. |

Key Synthetic Reactions Involving this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Aldol Condensation | Ketones, base (e.g., NaOH in ethanol) | Chalcone derivatives | |

| Hydrazone Formation | Phenylhydrazine, refluxing ethanol | Hydrazone intermediate | |

| Pyrazole Synthesis | Hydrazone intermediate, Vilsmeier-Haack reagent (POCl₃/DMF) | Pyrazole derivatives | |

| Thiazole (B1198619) Synthesis | Thiourea (B124793), iodine, heat (130°C) | 2-Aminothiazole derivatives | |

| N-Substitution | Alkyl or aryl halides, base | N-substituted sulfonamides | |

| Enaminone Formation | DMF dimethyl acetal (B89532), reflux | Enaminone derivatives |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUKVSTMLHXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186114 | |

| Record name | 4-Sulfamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-35-5 | |

| Record name | 4-Sulfamoylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Sulfamoylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H09AK2C6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Formylbenzenesulfonamide

Strategies Involving Reduction of Aromatic Nitriles

A common and direct method for synthesizing 4-Formylbenzenesulfonamide is through the partial reduction of the nitrile group in 4-Cyanobenzenesulfonamide. This transformation requires careful selection of reagents to prevent over-reduction to an amine.

Two notable methods for the reduction of 4-Cyanobenzenesulfonamide to its corresponding aldehyde are the Stephen reduction and catalytic hydrogenation with Raney nickel.

The Stephen reduction involves the use of tin(II) chloride and hydrochloric acid to form an iminium salt intermediate, which is then hydrolyzed to yield the aldehyde. researchgate.net This method is a classic approach for the conversion of aromatic nitriles.

Another effective method involves heating 4-Cyanobenzenesulfonamide with Raney nickel alloy in aqueous formic acid. researchgate.net The mixture is refluxed, and after workup, yields this compound. This procedure has been demonstrated to provide the aldehyde in good yields, typically between 62% and 69%. researchgate.net

The efficiency of the nitrile reduction is highly dependent on the reaction conditions and the choice of reagents. The goal is to achieve a high yield of the aldehyde while minimizing the formation of the primary amine byproduct.

For the Raney nickel method, a typical procedure involves refluxing the nitrile with the nickel alloy in 75% formic acid for one hour. researchgate.net The ratio of reactants and the reaction time are critical for maximizing the yield.

Other reducing agents common in organic synthesis for this transformation, although not detailed specifically for 4-Cyanobenzenesulfonamide in the provided context, include Diisobutylaluminium hydride (DIBAL-H). This reagent is known for its ability to partially reduce nitriles to aldehydes, typically at low temperatures like -78°C, to prevent over-reduction. The optimization for such a reaction would involve controlling stoichiometry, temperature, and reaction time.

The following table summarizes key conditions for established reduction methods.

| Method | Reagent(s) | Solvent | Key Conditions | Yield (%) |

| Catalytic Hydrogenation | Raney Nickel Alloy | 75% Formic Acid | Reflux for 1 hour | 62-69 |

| Stephen Reduction | Tin(II) chloride, HCl | Not specified | Formation of iminium salt, followed by hydrolysis | Not specified |

Approaches from Sulfanilamide (B372717) Derivatives

Synthesizing this compound from the readily available sulfanilamide (4-aminobenzenesulfonamide) requires a multi-step approach. This typically involves the transformation of the amino group into a more versatile functional group via a diazonium salt intermediate.

The Sandmeyer reaction is a powerful tool for converting aromatic primary amines into halides, cyanides, or other groups. organic-chemistry.org While a direct Sandmeyer reaction to introduce a formyl group is not standard, the reaction is crucial for creating the necessary intermediate, 4-Cyanobenzenesulfonamide. The process begins with the diazotization of sulfanilamide, which is then subjected to a cyanation reaction, a classic application of the Sandmeyer methodology. researchgate.netnih.gov

This two-step sequence transforms the amino group of sulfanilamide into a nitrile group, which can then be reduced as described in section 2.1.

Diazotization : The primary aromatic amine group of sulfanilamide is converted into a diazonium salt. This is achieved by treating an acidic solution of sulfanilamide with sodium nitrite at low temperatures (typically 0–5°C). organic-chemistry.orgresearchgate.net The resulting diazonium salt is highly reactive and is typically used immediately in the next step.

Cyanation : The diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide (CuCN), in a Sandmeyer reaction. nih.gov This step replaces the diazonium group with a cyano (nitrile) group, yielding 4-Cyanobenzenesulfonamide. The resulting nitrile is the key precursor for the reduction methods previously discussed.

Alternative Synthetic Routes

Beyond the primary pathways from nitrile or amine precursors, other methods have been developed to synthesize this compound.

One such method is the chromic acid oxidation of p-toluenesulfonamide (B41071) . researchgate.net In this process, the methyl group of p-toluenesulfonamide is oxidized to a formyl group. However, this reaction can be challenging to control, as strong oxidizing agents can further oxidize the aldehyde to a carboxylic acid, forming p-carboxybenzenesulfonamide. google.com

Another alternative is the Sommelet reaction . This reaction converts a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine) and water. researchgate.netwikipedia.org For the synthesis of this compound, the starting material would be 4-chloromethylbenzenesulfonamide. researchgate.net The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to produce the final aldehyde. wikipedia.orgorganicreactions.org

Chromic Acid Oxidation of p-Toluenesulfonamide

One of the classic methods for synthesizing this compound is the direct oxidation of the methyl group of p-Toluenesulfonamide. researchgate.net This transformation typically employs strong oxidizing agents, with chromic acid (H₂CrO₄) being a prominent example. Chromic acid is a powerful oxidant, capable of converting primary alkyl groups on an aromatic ring to carboxylic acids. libretexts.orgmasterorganicchemistry.com Therefore, careful control of reaction conditions is crucial to stop the oxidation at the intermediate aldehyde stage.

The reaction is generally performed by treating p-Toluenesulfonamide with a chromium(VI) reagent, such as chromium trioxide (CrO₃), sodium dichromate (Na₂Cr₂O₇), or potassium dichromate (K₂Cr₂O₇), in the presence of a strong acid like sulfuric acid. libretexts.orgchadsprep.com The active oxidant, chromic acid, is formed in situ under these conditions. libretexts.org

| Starting Material | Reagent | Product | Key Considerations |

| p-Toluenesulfonamide | Chromic Acid (H₂CrO₄) | This compound | Risk of over-oxidation to carboxylic acid; requires careful control of conditions; environmental concerns due to chromium waste. masterorganicchemistry.comgoogle.com |

Stephen Reduction and Related Methodologies

The Stephen reduction offers a pathway to this compound from 4-cyanobenzenesulfonamide. researchgate.net The classic Stephen aldehyde synthesis involves the reduction of a nitrile using tin(II) chloride (stannous chloride, SnCl₂) in an ethereal solvent saturated with hydrogen chloride (HCl). pw.liveallen.inwikipedia.org This process forms an aldimine hydrochloride salt ([R-CH=NH₂]⁺Cl⁻) as an intermediate, which is then hydrolyzed with water to produce the aldehyde. wikipedia.orgbyjus.com

This reaction is generally more efficient for aromatic nitriles than for aliphatic ones. wikipedia.orgbyjus.com Substituents on the aromatic ring that increase electron density can facilitate the formation of the key intermediate. wikipedia.org

A related and effective methodology for this conversion utilizes a Raney nickel alloy in aqueous formic acid. researchgate.net This method has been shown to produce this compound from 4-cyanobenzenesulfonamide in good yields. For instance, heating the nitrile with Raney nickel alloy in 75% formic acid under reflux can yield the final product at 63-69% after purification. researchgate.net This variant avoids the use of tin chloride and provides a practical procedure for obtaining the aldehyde.

| Starting Material | Reagents | Product | Reported Yield |

| 4-Cyanobenzenesulfonamide | 1. Tin(II) Chloride (SnCl₂) 2. Hydrogen Chloride (HCl) 3. Water (H₂O) | This compound | Varies; generally effective for aromatic nitriles. wikipedia.org |

| 4-Cyanobenzenesulfonamide | 1. Raney Nickel Alloy 2. Formic Acid (75%) 3. Water (H₂O) | This compound | 62.9–68.8% researchgate.net |

Comparative Analysis of Synthetic Efficiencies and Scalability

When comparing these synthetic routes, several factors related to efficiency and scalability must be considered.

Chromic Acid Oxidation: This method is direct but suffers from significant drawbacks. The primary issue is the lack of selectivity, leading to over-oxidation and lower yields of the desired aldehyde. google.com From a scalability perspective, the use of large quantities of toxic and carcinogenic chromium waste makes it environmentally hazardous and costly for industrial applications. The process requires stringent control to be effective, which can be challenging on a large scale.

Sommelet Reaction: The Sommelet reaction offers a more reliable and often higher-yielding alternative. Yields can exceed 80% with process optimization. google.com A key advantage for scalability is its tolerance for crude starting materials, as the intermediate salt can be purified. sci-hub.se This reduces the need for highly purified, and often unstable, halomethyl compounds. The reagents are relatively inexpensive, and the reaction can be performed in a single vessel, making it attractive for industrial production. google.comgoogle.com

Stephen Reduction and Related Methods: The Stephen reduction is a well-established method for converting nitriles to aldehydes. However, the use of a large excess of tin(II) chloride and the need for anhydrous conditions can be drawbacks for large-scale operations. The Raney nickel-formic acid method appears more practical and scalable. researchgate.net It provides a good yield (63-69%) and avoids the use of heavy metal reagents like tin. researchgate.net The scalability of reactions involving heterogeneous catalysts like Raney nickel is generally well-established in industrial processes.

Chemical Reactivity and Transformations of 4 Formylbenzenesulfonamide

Reactions Involving the Formyl Group

The aldehyde (formyl) group is a key site for numerous chemical transformations, making it a focal point in the synthetic applications of 4-formylbenzenesulfonamide.

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.gov This reaction is fundamental in the synthesis of various biologically active compounds and ligands for metal complexes. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The reaction between sulfonamides and aldehydes, such as this compound, is often catalyzed by a few drops of a strong acid like sulfuric acid and may require heating under reflux. For instance, various Schiff bases have been synthesized by reacting sulfonamide derivatives with substituted aldehydes. nih.govresearchgate.net

Table 1: Examples of Schiff Base Formation from Sulfonamide Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Aminobenzenesulfonamide | 2-hydroxy-7-methylquinoline-3-carbaldehyde | H₂SO₄ | Schiff Base | |

| 4-Aminobenzenesulfonamide | 3-Bromo-2-hydroxybenzaldehyde | Formic Acid | Schiff Base | nih.gov |

This table is illustrative and shows the general reaction type. Specific examples starting from this compound follow the same principle.

While the synthesis of this compound can be achieved through the oxidation of p-toluenesulfonamide (B41071) using chromic acid, the formyl group of this compound itself can be further oxidized. researchgate.net Generally, aldehydes are susceptible to oxidation to form carboxylic acids. Common oxidizing agents for this transformation include potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Fehling's solution. This reaction would convert the formyl group into a carboxyl group, yielding 4-sulfamoylbenzoic acid.

The formyl group of this compound is readily reduced to a primary alcohol. This transformation is a common step in organic synthesis to introduce a hydroxymethyl group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. The product of this reduction is (4-(aminosulfonyl)phenyl)methanol. It is noteworthy that the synthesis of this compound can be achieved via the Stephen reduction of 4-cyanobenzenesulfonamide. researchgate.net

Enaminones are valuable synthetic intermediates characterized by an amine, a carbon-carbon double bond, and a carbonyl group in conjugation. wpmucdn.comnih.gov The synthesis of enaminones can be achieved through the reaction of a β-dicarbonyl compound with a primary or secondary amine, often in the presence of a catalyst. organic-chemistry.org In the context of this compound, it can react with a compound containing an active methylene (B1212753) group (e.g., a ketone) and an amine in a three-component reaction to form a sulfonamide-containing enaminone. These reactions can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry. wpmucdn.com

The formyl group of this compound can participate in aldol-type condensation reactions, particularly the Claisen-Schmidt condensation. libretexts.orgwikipedia.org This reaction involves the condensation of an aromatic aldehyde, which lacks α-hydrogens, with an enolizable ketone or aldehyde in the presence of a base (like sodium hydroxide) or acid catalyst. libretexts.org This reaction is a primary method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones. nih.goviqs.edujetir.org

In a typical Claisen-Schmidt condensation, this compound would react with an acetophenone (B1666503) derivative. The base abstracts a proton from the α-carbon of the acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily dehydrates, often with heating, to yield the final α,β-unsaturated ketone, a chalcone. wikipedia.org These sulfonamide-chalcone hybrids are of significant interest in medicinal chemistry. nih.govresearchgate.net

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Base Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | 4-Methoxy acetophenone | Potassium Hydroxide | Chalcone | nih.gov |

| Benzaldehydes | Aromatic Ketones | Sodium Hydroxide | Chalcone | jetir.org |

This table illustrates the general Claisen-Schmidt reaction. This compound would serve as the aromatic aldehyde in this reaction scheme.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust functional group, but it can undergo certain reactions, primarily involving the acidic protons on the nitrogen atom. nih.gov The hydrogen atoms of the unsubstituted sulfonamide are weakly acidic and can be removed by a strong base. The resulting anion can then act as a nucleophile.

For instance, the nitrogen of the sulfonamide can be alkylated or acylated. libretexts.org Acylation with acyl chlorides or acid anhydrides would lead to the formation of N-acylsulfonamides. chemguide.co.uklibretexts.org These reactions typically proceed via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acylating agent. libretexts.org

Furthermore, the sulfonamide group is a key pharmacophore in many drugs, and its chemical properties are crucial for its biological activity. nih.gov While the S-N bond is generally stable, it can be cleaved under certain reductive or harsh acidic/basic conditions, though this is not a common synthetic transformation. The primary reactivity of the sulfonamide moiety in synthetic contexts involves reactions at the nitrogen atom. organic-chemistry.org

N-Alkylation and N-Arylation

The nitrogen atom of the sulfonamide group in this compound can be functionalized through the introduction of alkyl and aryl substituents.

N-Alkylation is a common transformation for sulfonamides. This reaction typically involves the deprotonation of the sulfonamide nitrogen by a base to form a more nucleophilic sulfonamidate anion, which then reacts with an alkylating agent, such as an alkyl halide. manchester.ac.uknih.gov The choice of base and solvent is crucial for the success of the reaction, with common bases including potassium carbonate. manchester.ac.uk The general scheme for N-alkylation involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. nih.gov

Another approach for N-alkylation involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which proceeds without the need for an external acid, base, or metal catalyst. nih.gov

N-Arylation of sulfonamides, including this compound, can be achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam reactions. nie.edu.sgrsc.org These methods typically employ an aryl halide (e.g., aryl bromide or iodide) or an arylboronic acid as the arylating agent in the presence of a copper catalyst and a base. nie.edu.sgrsc.org Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has been developed, offering a simpler and more practical protocol. nie.edu.sg The reaction conditions, such as the choice of copper salt, base, and solvent, are optimized to achieve high yields of the N-arylated product. nie.edu.sg For instance, a combination of copper(I) iodide (CuI) and a base like cesium carbonate (Cs2CO3) in a solvent such as N,N-dimethylformamide (DMF) has been shown to be effective. nie.edu.sg

The table below illustrates representative N-alkylation and N-arylation reactions of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Alkyl Halide (R-X) | Base (e.g., K2CO3) | N-Alkyl-4-formylbenzenesulfonamide |

| This compound | Aryl Bromide (Ar-Br) | CuI / Base (e.g., Cs2CO3) | N-Aryl-4-formylbenzenesulfonamide |

| This compound | Arylboronic Acid (Ar-B(OH)2) | Cu Catalyst / Base | N-Aryl-4-formylbenzenesulfonamide |

Nucleophilic Substitutions

Nucleophilic substitution reactions directly on the tetracoordinate sulfur atom of this compound are not typical. Instead, these reactions are characteristic of its derivatives, primarily arenesulfonyl halides. To undergo nucleophilic substitution at the sulfur center, this compound would first need to be converted into a more reactive species, such as 4-formylbenzenesulfonyl chloride. This can be achieved through standard procedures.

Once formed, 4-formylbenzenesulfonyl chloride can readily react with a variety of nucleophiles. These reactions generally proceed via a concerted SN2-type mechanism at the sulfur atom, involving a single transition state. nih.gov The electrophilic sulfur atom is attacked by the nucleophile, leading to the displacement of the chloride leaving group. nih.gov

A wide range of nucleophiles can be employed in these substitution reactions, including:

Amines: to form substituted sulfonamides.

Alcohols: to generate sulfonate esters.

Water: leading to the corresponding sulfonic acid.

The reactivity of arenesulfonyl chlorides in nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

The table below summarizes the types of products that can be obtained from nucleophilic substitution reactions of 4-formylbenzenesulfonyl chloride.

| Reactant 1 | Nucleophile | Product |

| 4-Formylbenzenesulfonyl Chloride | Amine (R-NH2) | N-Substituted-4-formylbenzenesulfonamide |

| 4-Formylbenzenesulfonyl Chloride | Alcohol (R-OH) | Alkyl 4-formylbenzenesulfonate |

| 4-Formylbenzenesulfonyl Chloride | Water (H2O) | 4-Formylbenzenesulfonic acid |

Diversification through Functionalization

The dual functionality of this compound makes it an excellent scaffold for chemical diversification, allowing for the creation of large collections of related molecules.

Derivatization for Library Synthesis

The synthesis of compound libraries is a cornerstone of modern drug discovery and materials science. This compound is a valuable starting material for such endeavors due to its two orthogonal reactive handles. The aldehyde group and the sulfonamide group can be selectively functionalized in a stepwise manner to generate a diverse array of products.

Solid-phase synthesis is a particularly powerful technique for library construction, and sulfonamide libraries have been successfully constructed using this method. nih.gov In a typical solid-phase approach, a molecule is anchored to a solid support (resin), and then a series of reactions are carried out. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nih.gov

For this compound, a synthetic strategy for library generation could involve:

Immobilization: The molecule could be attached to a solid support via the aldehyde group, for example, through reductive amination with an amino-functionalized resin.

Diversification of the Sulfonamide: The free sulfonamide group can then be reacted with a diverse set of alkylating or arylating agents to introduce a first point of diversity.

Cleavage and Further Derivatization: After cleavage from the resin, the now-modified aldehyde (or a derivative thereof) can be further reacted with a second set of diverse building blocks.

Alternatively, the sulfonamide nitrogen could be the point of attachment to the resin, leaving the aldehyde group free for a variety of transformations, such as:

Reductive amination with a library of primary or secondary amines.

Wittig reactions to form various alkenes.

Condensation reactions with active methylene compounds.

A related compound, 4-formyl-benzenesulfonic acid, has been utilized for the selective derivatization of the N-terminus of peptides, highlighting the utility of the formylbenzenesulfonyl moiety in bioconjugation and complex molecule synthesis. dtu.dknih.gov This demonstrates the potential for this compound to be used in similar derivatization strategies for creating peptide-based or other complex libraries.

The systematic and combinatorial derivatization of this compound allows for the rapid generation of a large number of structurally related compounds, which can then be screened for desired biological activities or material properties.

The table below outlines a possible two-step diversification strategy for library synthesis starting from this compound.

| Step 1 (Sulfonamide Derivatization) | Step 2 (Aldehyde Derivatization) | Final Product Structure |

| N-Alkylation with R1-X | Reductive Amination with R2-NH2 | N-R1, N-(CH2-NH-R2)-4-benzenesulfonamide |

| N-Arylation with Ar1-Br | Wittig Reaction with Ph3P=CHR2 | N-Ar1-4-(alkenyl)-benzenesulfonamide |

| No Reaction | Condensation with CH2(CN)2 | 4-(2,2-dicyanovinyl)benzenesulfonamide |

Applications of 4 Formylbenzenesulfonamide in Organic Synthesis

Precursor to Complex Organic Structures

The dual functionality of 4-formylbenzenesulfonamide makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The aldehyde group can readily participate in condensation and cyclization reactions, while the sulfonamide group can be involved in further functionalization or can influence the biological activity of the final product.

Quinazolinone and its derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. A common and effective method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of 2-aminobenzamide (B116534) with various aldehydes. nbinno.comrsc.orgorganic-chemistry.orgmdpi.comnih.govnih.govnih.govresearchgate.net In this context, this compound can be employed as the aldehyde component to introduce a 4-sulfamoylphenyl group at the 2-position of the quinazolinone core.

The general reaction proceeds via the initial formation of a Schiff base between the amino group of 2-aminobenzamide and the aldehyde group of this compound. This is followed by an intramolecular cyclization and subsequent oxidation to yield the stable quinazolinone ring system. organic-chemistry.org This synthetic strategy provides a direct route to novel quinazolinone derivatives bearing a biologically relevant sulfonamide moiety.

Table 1: Proposed Synthesis of 2-(4-sulfamoylphenyl)quinazolin-4(3H)-one

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 2-Aminobenzamide | 2-(4-sulfamoylphenyl)quinazolin-4(3H)-one | Condensation/Cyclization |

Thiazole (B1198619) rings are another important class of heterocyclic compounds found in many biologically active molecules. The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. nbinno.comrsc.orgnih.govsynarchive.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide.

While this compound itself is not a direct substrate for the classical Hantzsch synthesis, it can be readily converted into a suitable precursor. For instance, α-halogenation of the corresponding acetophenone (B1666503) derivative, which can be synthesized from this compound, would yield the necessary α-haloketone. This intermediate can then react with a thioamide to produce a thiazole derivative bearing the 4-sulfamoylphenyl group.

Alternatively, research has shown the synthesis of thiazole derivatives bearing a sulfonamide moiety through the reaction of 2-chloro-N-(4-sulfamoylphenyl)acetamide with ammonium (B1175870) thiocyanate, which proceeds to form a ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide. rsc.org This highlights the utility of benzenesulfonamide (B165840) derivatives in the synthesis of functionalized thiazoles.

The reactivity of the aldehyde group in this compound opens up possibilities for its use in various multicomponent reactions (MCRs) to generate a diverse range of heterocyclic scaffolds. nih.govnih.govrsc.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov MCRs are powerful tools in organic synthesis as they allow for the construction of complex molecules in a single step from three or more starting materials.

Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. organic-chemistry.orgwikipedia.orgtaylorandfrancis.comresearchgate.netyoutube.com By using this compound as the aldehyde component, dihydropyrimidinones with a 4-sulfamoylphenyl substituent can be synthesized. These compounds are of interest due to their potential as calcium channel blockers and other pharmacological activities. wikipedia.org

Ugi Reaction: The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides. wikipedia.orgorganic-chemistry.orgnih.govtcichemicals.comtcichemicals.com Employing this compound in this reaction would lead to the formation of peptide-like structures containing the benzenesulfonamide group, offering a route to novel peptidomimetics.

Passerini Reaction: This three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide yields α-acyloxy amides. nih.govwikipedia.orgmdpi.comorganic-chemistry.orgnih.gov The use of this compound as the aldehyde component would result in α-acyloxy amides bearing the 4-sulfamoylphenyl moiety.

Gewald Reaction: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgmdpi.comarkat-usa.orgorganic-chemistry.org this compound can serve as the aldehyde component in this reaction to afford 2-aminothiophenes with a 4-sulfamoylphenyl substituent.

Table 2: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactants | Product Type |

| Biginelli Reaction | This compound, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide |

| Gewald Reaction | This compound, α-Cyanoester, Sulfur | 2-Aminothiophene |

Role as a Versatile Intermediate in Multi-Step Syntheses

The presence of two distinct functional groups in this compound allows for its use as a versatile intermediate in multi-step synthetic sequences. The aldehyde group can be selectively transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, while the sulfonamide moiety remains intact for later manipulation or as a key pharmacophore. This orthogonality enables the design of complex synthetic routes to target molecules with diverse functionalities. For instance, the aldehyde can be protected, allowing for reactions to be carried out on the sulfonamide group, followed by deprotection and further transformation of the aldehyde.

Contribution to Specialty Chemical and Material Development

Beyond its applications in the synthesis of discrete molecular structures, this compound has potential as a building block for the development of specialty chemicals and materials.

The aromatic nature of the compound, combined with the presence of the formyl and sulfonamide groups, suggests its potential use as a monomer in the synthesis of novel polymers. For example, condensation polymerization with other suitable monomers could lead to the formation of polyesters, polyamides, or polyimines with tailored properties. The incorporation of the sulfonamide group could impart desirable characteristics such as improved thermal stability, altered solubility, or specific binding capabilities.

Furthermore, the structure of this compound is conducive to its use in the synthesis of dyes. Azo dyes, for instance, are a large class of colored organic compounds that are synthesized via a two-step process involving diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. unb.ca Derivatives of this compound, such as the corresponding aniline, could serve as the diazo component in the synthesis of novel azo dyes with specific color properties and potential applications in textiles, printing, and imaging.

Pharmacological and Biological Research on 4 Formylbenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

The core of the pharmacological interest in 4-formylbenzenesulfonamide derivatives lies in their ability to act as enzyme inhibitors. The sulfonamide moiety is a versatile pharmacophore that has been successfully incorporated into inhibitors targeting several critical enzymes. tandfonline.com

Carbonic Anhydrase Isoform Inhibition

Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. drugbank.comunifi.it Derivatives of benzenesulfonamide (B165840) have been systematically evaluated against various human (h) CA isoforms.

Research has shown that while many derivatives are medium to weak inhibitors of the cytosolic isoform hCA I, they are often more effective against hCA II. drugbank.com For instance, a series of benzamide-4-sulfonamides demonstrated inhibition constants (KIs) ranging from 5.3 to 334 nM against hCA I, while showing more potent, low nanomolar or even subnanomolar inhibition of hCA II and hCA VII. nih.gov The tumor-associated transmembrane isoforms, hCA IX and hCA XII, are also significant targets. drugbank.comnih.gov Novel sulfaguanidine (B1682504) derivatives were found to be inactive against off-target isoforms hCA I and II but inhibited hCA IX and hCA XII in the submicromolar to micromolar ranges. nih.gov This isoform selectivity is a critical aspect of ongoing research, aiming to develop targeted therapies for conditions like glaucoma and cancer. unifi.itnih.govresearchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Select Benzenesulfonamide Derivatives

| Compound Type | hCA I (KI) | hCA II (KI) | hCA VII (KI) | hCA IX (KI) | hCA XII (KI) |

|---|---|---|---|---|---|

| Benzamide-4-sulfonamides | 5.3–334 nM | Low nM / Sub-nM | Low nM / Sub-nM | Low nM / Sub-nM | - |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | >100 µM | >100 µM | - | 0.168–0.921 µM | 0.335–1.451 µM |

Data compiled from multiple studies. nih.govnih.govmdpi.com KI denotes the inhibition constant.

Cyclooxygenase Enzyme (COX-1 and COX-2) Inhibition

The sulfonamide group is a key structural feature for selective cyclooxygenase-2 (COX-2) inhibitors, a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.orgfrontiersin.org The selectivity for COX-2 over the constitutive COX-1 isoform is attributed to the sulfonamide moiety binding to a polar side pocket present in the COX-2 enzyme but not in COX-1. nih.gov This selective inhibition is desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Derivatives of this compound have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.com For example, a series of 4-benzylideneamino-benzenesulfonamide derivatives yielded compounds with high selectivity for COX-2. nih.gov One notable compound, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, exhibited an IC50 value of 0.74 µM for COX-2, with a selectivity index of 114.5, making it more selective than the reference drug celecoxib. nih.gov Similarly, other hybrid molecules tethering benzenesulfonamide and 1,2,3-triazole pharmacophores to existing NSAIDs have shown potent COX-2 inhibition with IC50 values as low as 0.04 µM and selectivity indices over 300. nih.gov These findings underscore the importance of the benzenesulfonamide scaffold in designing potent and selective anti-inflammatory agents. frontiersin.orgnih.gov

Table 2: COX-1 and COX-2 Inhibition by Select Sulfonamide Derivatives

| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

| 1,2,3-Triazole-Benzenesulfonamide Hybrid (Compound 6b) | 13.16 | 0.04 | 329 |

| 1,2,3-Triazole-Benzenesulfonamide Hybrid (Compound 6j) | 12.48 | 0.04 | 312 |

Data extracted from published research. nih.govnih.gov The Selectivity Index (SI) is calculated as (COX-1 IC50 / COX-2 IC50).

HIV-1 Protease Inhibition

The sulfonamide moiety is also critical for the potency of several HIV protease inhibitors. nih.govacs.org These drugs are a cornerstone of antiretroviral therapy, acting by preventing the proteolytic cleavage of viral polyproteins, which is a crucial step in the HIV life cycle. wikipedia.org Clinically used drugs like amprenavir (B1666020) contain a sulfonamide group that is essential for their inhibitory activity. nih.govwikipedia.org

Structure-based drug design has led to the development of potent non-peptidic HIV protease inhibitors containing sulfonamide functionalities. acs.org For instance, sulfonamide-containing 4-hydroxy-2-pyrones have demonstrated potent inhibitory activity, with one diastereomer showing a Ki value of 0.5 nM and an antiviral IC50 of 0.6 µM. acs.org X-ray crystallography studies have confirmed that the sulfonamide group forms strong hydrogen bonds with residues in the active site of the enzyme. acs.org The development of these compounds represents a significant advancement in creating therapeutic agents for HIV infection. acs.orgresearchgate.net

hGAPDH Inactivation

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway. nih.gov While it has been shown that GAPDH can be inactivated by various mechanisms, including modification of its cysteine residues, specific research detailing the direct inactivation of human GAPDH (hGAPDH) by this compound is limited. nih.govresearchgate.net Studies have shown that other compounds can cause GAPDH inactivation and aggregation. nih.gov For example, the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) causes irreversible inhibition of GAPDH at low micromolar concentrations. nih.gov Additionally, S-sulfuration of cysteine residues in GAPDH by polysulfides has been shown to inhibit its enzymatic activity. nih.gov However, a direct mechanistic link between this compound or its simple derivatives and hGAPDH inactivation is not prominently featured in the current body of research.

Antimicrobial Activity Investigations

Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used. tandfonline.comijpsr.com They are effective against a broad spectrum of gram-positive and some gram-negative bacteria. nih.gov The antimicrobial effect of sulfonamides is typically bacteriostatic, meaning they inhibit the multiplication of bacteria rather than directly killing them. ijpsr.comwikipedia.org

Interference with Folic Acid Synthesis Pathways

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway. ijpsr.comnih.gov Bacteria must synthesize their own folate, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. wikipedia.orgresearchgate.net

Specifically, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgnih.govresearchgate.net This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Sulfonamides are structurally similar to PABA, allowing them to bind to the active site of DHPS and block the natural substrate from binding. youtube.com This action halts the production of dihydropteroate, a precursor to folic acid, thereby disrupting DNA synthesis and preventing the bacteria from dividing and growing. wikipedia.orgnih.govyoutube.com

Anticancer Activity Research

Research into the anticancer properties of benzenesulfonamide derivatives has identified their potential to impede tumor growth and cell migration. nih.gov Certain indole-based benzenesulfonamides have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and pancreatic cancers. nih.gov The mechanism of action for some of these compounds is linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. nih.govnih.gov

Apoptosis Induction in Cancer Cell Lines

A key focus of anticancer research is the ability of a compound to induce apoptosis, or programmed cell death, in malignant cells. Studies have shown that novel 1,2,4-triazine (B1199460) sulfonamide derivatives can trigger apoptosis in colon cancer cell lines through both intrinsic and extrinsic pathways. mdpi.com This pro-apoptotic activity is a significant indicator of a compound's therapeutic potential. For instance, a synthetic benzenesulfonamide derivative, identified as B220, has been reported to act as a mitotic inhibitor that effectively induces apoptotic cell death in human colorectal cancer cells. researchgate.net Further research on other benzenesulfonamide derivatives has demonstrated their capacity to cause cell cycle arrest, typically at the G0-G1, S, or G2/M phases, which is often a precursor to apoptosis. nih.govnih.gov The induction of apoptosis by these compounds can be confirmed through various assays, such as Annexin V binding, and is often associated with the activation of key executioner proteins like caspases 3 and 9. nih.govmdpi.com

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) has emerged as a significant strategy in drug discovery. nih.gov While much effort has focused on inhibiting PPIs, the stabilization of these interactions represents an alternative therapeutic approach. nih.govresearchgate.net The this compound chemotype has been a focal point in the development of "molecular glues" that can stabilize specific protein complexes. acs.org

Stabilization of 14-3-3/p65 Protein Complexes

A notable target for PPI stabilization is the complex formed between 14-3-3 proteins and the p65 subunit of NF-κB, a transcription factor involved in cancer and inflammation. tue.nl Stabilizing the 14-3-3/p65 complex can sequester p65 in the cytoplasm, preventing its transcriptional activity and offering a novel route for therapeutic intervention. nih.gov Researchers have successfully used a fragment-based design approach, starting with scaffolds like this compound, to develop potent stabilizers for this complex. nih.govacs.org Through systematic development, compounds have been created that significantly increase the stability of the ternary 14-3-3/p65/stabilizer complex. nih.gov For example, the derivative 24j was found to elicit an 81-fold stabilizing effect on the 14-3-3/p65 complex. nih.govacs.org

Exploration of Reversible Covalent Tethering Mechanisms

A key mechanism employed for stabilizing the 14-3-3/p65 complex is reversible covalent tethering. acs.org This approach utilizes the formation of an imine bond between the aldehyde group of the this compound scaffold and a specific lysine (B10760008) residue (Lys122) at the interface of the 14-3-3 and p65 proteins. researchgate.nettue.nl This covalent anchoring of the stabilizer at the protein-protein interface is crucial for creating a "molecular glue" effect. nih.govacs.org The reversible nature of the imine bond is an important feature of this strategy. This method has proven effective in systematically developing potent PPI stabilizers from initial fragments. nih.gov

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) analysis is a critical component in the optimization of lead compounds. For this compound derivatives, SAR studies have been instrumental in understanding how chemical modifications translate into changes in biological activity, particularly in the context of 14-3-3/p65 stabilization. researchgate.netacs.org

Impact of Substituent Variations on Biological Potency

A fragment extension design process, guided by X-ray crystallography and biophysical assays, has been used to explore the SAR of this compound derivatives. nih.govacs.org This systematic approach involves growing initial fragments by adding different chemical moieties to explore vectors around the core scaffold. acs.org The studies revealed how different substituents influence the compound's ability to form additional contacts with the protein complex, thereby enhancing cooperativity and stability. acs.org For instance, the development from initial fragments to the highly potent compound 24j involved iterative modifications based on structural feedback. acs.org Another derivative, 23z , was shown to facilitate extra contacts by allowing the C-terminus of p65 to wrap over the compound and form electrostatic interactions with the 14-3-3 protein, leading to high activity and a stabilization factor (SF) of 65. nih.govacs.org

Table 1: Biological Activity of Selected this compound Derivatives

Design of Targeted Derivatives

The structural framework of this compound allows for extensive modification to design derivatives that target specific proteins, enzymes, or receptors involved in disease pathways. This rational design approach has led to the development of potent and selective inhibitors for various therapeutic areas, including antiviral and anticancer applications.

Antiviral Agents: Researchers have synthesized novel benzenesulfonamide derivatives as potent inhibitors of viral proteins. For instance, a series of 4-substituted sulfonamidobenzoic acid derivatives were designed based on the structure of a known enterovirus life cycle inhibitor. nih.gov These compounds were developed to target the viral capsid of Coxsackievirus B3 (CVB3). nih.gov Similarly, structural modifications of salicylamide-based compounds led to the identification of benzenesulfonamide derivatives as potent anti-influenza agents that inhibit the viral hemagglutinin (HA) protein. nih.gov

Anticancer Agents: In oncology, the benzenesulfonamide core is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer progression. rsc.orgresearchgate.net Novel aryl thiazolone–benzenesulfonamides have been synthesized specifically to target the tumor-associated CA IX isoform. rsc.orgresearchgate.net Furthermore, derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have been developed as antagonists for the human androgen receptor (AR), a key target in prostate cancer treatment. nih.gov These compounds were specifically designed to bind to the Activation Function 2 (AF2) region of the receptor. nih.gov

The following table summarizes examples of targeted derivatives based on the benzenesulfonamide scaffold.

| Target Class | Specific Target | Derivative Series | Therapeutic Area |

| Viral Proteins | Coxsackievirus B3 (CVB3) Capsid | 4-Substituted sulfonamidobenzoic acids | Antiviral |

| Viral Proteins | Influenza Hemagglutinin (HA) | cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | Antiviral |

| Enzymes | Carbonic Anhydrase IX (CA IX) | Aryl thiazolone–benzenesulfonamides | Anticancer |

| Nuclear Receptors | Androgen Receptor (AF2 region) | N-(4-(benzyloxy)-phenyl)-sulfonamides | Anticancer |

Mechanism of Biological Action

The biological effects of this compound derivatives are realized through precise molecular interactions with their intended targets. These interactions can be non-covalent, involving specific binding events, or covalent, leading to the irreversible modification of the target protein or enzyme.

Interaction with Specific Molecular Targets

The efficacy of benzenesulfonamide derivatives often relies on their ability to bind with high affinity and selectivity to pockets or domains on their target proteins.

Viral Protein Inhibition: Derivatives designed as antiviral agents have shown direct interaction with viral components. Certain compounds targeting Coxsackievirus B3 act as "capsid binders," stabilizing the viral particle and preventing the conformational changes necessary for cell entry. nih.gov In the case of influenza, benzenesulfonamide-based inhibitors are thought to bind to a hydrophobic pocket within the stalk region of the hemagglutinin (HA) protein, which stabilizes its prefusion structure and blocks membrane fusion. nih.gov

Enzyme Inhibition: As inhibitors of carbonic anhydrases, the primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group. acs.org The sulfonamide anion coordinates to the catalytic Zn(II) ion in the active site, displacing the zinc-bound water molecule and disrupting the enzyme's catalytic cycle. cnr.it The selectivity of these inhibitors for different CA isoforms, such as the tumor-associated CA IX, is achieved by modifying the benzene (B151609) ring to create interactions with amino acid residues unique to the target isoform's active site. rsc.orgresearchgate.net

Receptor Antagonism: For derivatives targeting the androgen receptor, the mechanism involves binding to the Activation Function 2 (AF2) site. nih.gov This interaction disrupts the transcriptional function of the receptor, which is crucial for the growth of prostate cancer cells. nih.gov

The table below details the specific molecular interactions for several classes of benzenesulfonamide derivatives.

| Derivative Class | Molecular Target | Binding Site/Interaction | Mechanism of Action |

| 4-Substituted sulfonamidobenzoic acids | Coxsackievirus B3 Capsid | Viral capsid | Capsid binding, stabilization |

| Benzenesulfonamide analogues | Influenza Hemagglutinin (HA) | Hydrophobic pocket in stalk region | Inhibition of membrane fusion |

| Aryl thiazolone–benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Active site Zn(II) ion | Enzyme inhibition |

| N-(4-(benzyloxy)-phenyl)-sulfonamides | Androgen Receptor (AR) | Activation Function 2 (AF2) region | Receptor antagonism |

Covalent Binding to Nucleophilic Sites on Proteins/Enzymes

Beyond reversible binding, the sulfonamide scaffold can be engineered to form permanent, covalent bonds with target proteins. This strategy can lead to highly potent and durable inhibition.

The development of N-acyl-N-alkyl sulfonamides (NASA) and, more recently, N-acyl-N-aryl sulfonamides (ArNASA) has created a class of "warheads" that can selectively target nucleophilic amino acid residues, particularly lysine. researchgate.netacs.orgsemanticscholar.orgnih.gov In this ligand-directed approach, a molecule is designed with a high-affinity ligand for the target protein connected to a NASA or ArNASA group. researchgate.net

The mechanism proceeds as follows:

The ligand portion of the molecule guides the derivative to the specific binding site on the target protein.

This binding event creates a high local concentration of the reactive sulfonamide group near a proximal nucleophilic residue, such as the ε-amino group of a lysine.

The proximity effect dramatically accelerates the reaction, leading to the acylation of the lysine residue by the N-acyl sulfonamide. acs.org

This process forms a stable, covalent bond between the inhibitor and the protein, resulting in irreversible inhibition. nih.gov This covalent inhibition strategy has been successfully applied to develop potent inhibitors for targets like heat shock protein 90 (HSP90) and Bruton's tyrosine kinase (BTK). semanticscholar.orgnih.gov The unique reactivity of these modified sulfonamides allows for the rational design of covalent inhibitors that can achieve durable suppression of protein activity in a cellular environment. researchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Analysis of Reaction Products and Derivatives

Spectroscopic methods are fundamental tools for the structural elucidation and confirmation of 4-formylbenzenesulfonamide and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for the unambiguous structural characterization of this compound derivatives. rsc.orgresearchgate.net These techniques allow chemists to map the carbon and hydrogen framework of a molecule, confirming the success of a synthesis and the identity of the product.

In ¹H NMR spectra of benzenesulfonamide (B165840) derivatives, the aromatic protons typically appear in the range of 6.5 to 8.5 ppm. researchgate.net The specific chemical shift of the aldehyde proton (-CHO) of the formyl group is highly characteristic and is expected to be observed significantly downfield, often above 9.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the sulfonamide (-SO₂NH₂) group are also distinctive, with their chemical shifts being influenced by the solvent and concentration. For instance, in some sulfonamide derivatives, the NH proton signal can appear as a singlet at chemical shifts greater than 10.0 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the formyl group gives a characteristic signal in the downfield region of the spectrum, typically between 190 and 200 ppm. Aromatic carbons show signals in the approximate range of 120-150 ppm, with the carbon atom directly attached to the electron-withdrawing sulfonamide group appearing at a different chemical shift compared to the others. rsc.orgbeilstein-journals.org The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure. researchgate.netrsc.org

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy can confirm the presence of the key sulfonamide and formyl moieties through their characteristic vibrational frequencies. jst.go.jpresearchgate.net

The sulfonamide group (-SO₂NH₂) gives rise to several distinct absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly strong and appear in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the sulfonamide's amino group typically produce bands in the range of 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹. researchgate.net Another key vibration is the S-N stretch, which is observed in the 924–906 cm⁻¹ range. researchgate.net

The formyl group (-CHO) also has a highly characteristic absorption. The C=O stretching vibration of the aldehyde results in a strong, sharp band typically found in the region of 1710-1680 cm⁻¹. The presence of this band is a clear indicator of the aldehyde functionality. ripublication.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation patterns. libretexts.orgchemguide.co.uk Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of sulfonamides, often coupled with tandem mass spectrometry (MS/MS) for more detailed structural analysis. nih.govual.es

In the mass spectrum of a this compound derivative, the molecular ion peak (M+) provides the molecular weight of the compound. High-resolution mass spectrometry can yield the exact mass, which allows for the determination of the molecular formula.

Under MS/MS conditions, the molecular ion is fragmented, and the resulting pattern of fragment ions provides valuable structural information. A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of a sulfur dioxide (SO₂) molecule, corresponding to a neutral loss of 64 Da. aaqr.org This fragmentation can be influenced by substituents on the aromatic ring. nih.gov The analysis of these fragmentation patterns helps to confirm the identity and structure of newly synthesized derivatives.

Computational Chemistry Methodologies

Computational chemistry has become an essential partner to experimental work in drug discovery and development. For derivatives of this compound, methodologies like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to predict how these molecules might interact with biological targets and to rationalize their biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is widely used to understand the interactions between potential drug candidates and their biological targets at a molecular level.

For sulfonamide derivatives, molecular docking studies have been instrumental in explaining their inhibitory activity against various enzymes. For example, benzenesulfonamide derivatives have been docked into the active sites of enzymes like carbonic anhydrase (CA), acetylcholinesterase (AChE), and bacterial enzymes. nih.govmdpi.combohrium.comtandfonline.comnih.govtandfonline.comnih.govnih.gov

These simulations can reveal key binding interactions, such as:

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, often forming crucial interactions with amino acid residues in the enzyme's active site.

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the sulfonamide group can coordinate with the zinc ion (Zn²⁺) in the active site, which is a critical interaction for inhibition. nih.gov

Hydrophobic and van der Waals Interactions: The aromatic ring of the benzenesulfonamide scaffold can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein.

Docking studies on 4-phthalimidobenzenesulfonamide derivatives with acetylcholinesterase have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The results of these simulations, often expressed as a docking score, help to rank potential inhibitors and guide the design of more potent and selective compounds. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

QSAR studies have been successfully applied to various series of sulfonamide derivatives to understand their antibacterial, antifungal, and cytotoxic activities. nih.govnih.govnih.govnih.gov For instance, a QSAR study on N-arylbenzenesulfonamides against the fungus Botrytis cinerea found that a model based on topological descriptors could account for 86.1% of the variance in experimental antifungal activity. nih.gov The study highlighted that the presence of the sulfonamide group bonded to two aromatic rings was the most critical feature for enhancing fungicidal activity. nih.gov

In another study involving 3D-QSAR analysis on arylpropyl sulfonamides, it was determined that features like long alkyl chains and the introduction of small hydrophobic groups on the phenyl ring could increase cytotoxic activity against cancer cell lines. nih.govresearchgate.net These models provide valuable insights into the structure-activity relationships, guiding medicinal chemists in the rational design and optimization of new derivatives with improved biological profiles. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves the computational study of the spatial arrangements of its atoms and the energy associated with these arrangements. The molecule's flexibility is primarily determined by the rotation around two key single bonds: the bond connecting the formyl group to the phenyl ring (C-C) and the bond connecting the sulfonamide group to the phenyl ring (C-S).

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. sdu.dkacs.orgresearchgate.net By simulating the motion of every atom in the molecule within a defined environment (such as a solvent like water), MD can reveal how this compound behaves in a more realistic physiological or chemical setting. rsc.org These simulations can show the transitions between different stable conformations, the flexibility of the molecule, and the formation and breaking of non-covalent interactions, such as hydrogen bonds with solvent molecules or other solutes. acs.org Such simulations are crucial for understanding how the molecule might move and adapt its shape when approaching a binding site on a protein, for instance. cdnsciencepub.com

Prediction of Electronic and Acid-Base Properties (e.g., pKa, Hammett σ)

The electronic properties of this compound are critical to its chemical reactivity and potential biological activity. Computational methods are invaluable for predicting these characteristics, particularly its acid-base properties and the electronic influence of its substituents.

pKa Prediction

The acidity of the sulfonamide N-H proton is a key characteristic of this class of compounds. The pKa value, which quantifies this acidity, can be predicted with high accuracy using quantum chemical calculations. Modern computational approaches often combine high-level DFT calculations with sophisticated continuum solvation models to simulate the aqueous environment. These methods calculate the free energy change of the deprotonation reaction, from which the pKa can be derived. Research has demonstrated that strong linear correlations exist between computationally derived equilibrium bond lengths within the sulfonamide group and their experimental aqueous pKa values, providing a powerful predictive tool.

| Methodology | Description |

|---|---|

| DFT with Continuum Solvation Models (e.g., SMD, CPCM) | Calculates the free energy of deprotonation in a simulated aqueous environment to derive the pKa. Functionals like B3LYP and CAM-B3LYP are commonly used. |

| Ab Initio Bond Length (AIBL) Method | Utilizes the strong linear correlation between the calculated equilibrium bond lengths (e.g., C-S, S-N) of the sulfonamide group and the experimental pKa values. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate structural or electronic descriptors of a series of sulfonamides with their known pKa values to predict values for new compounds. |

Hammett σ Constant

The Hammett equation is a linear free-energy relationship that quantifies the electronic effect of substituents on a benzene (B151609) ring. The Hammett sigma constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. For this compound, the two substituents, formyl (-CHO) and sulfonamide (-SO2NH2), are in a para position to each other. Their electronic effects can be described by their respective para-sigma (σp) values.

Both the formyl and sulfonamide groups are electron-withdrawing. The formyl group withdraws electron density through both inductive and resonance effects. The sulfonamide group is also strongly electron-withdrawing, primarily due to the inductive effect of the highly electronegative oxygen and nitrogen atoms bonded to the sulfur. These strong electron-withdrawing properties significantly influence the reactivity of the aromatic ring, making it less susceptible to electrophilic attack and influencing the acidity of the sulfonamide proton.

| Substituent Group | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| Formyl (-CHO) | +0.42 | Electron-withdrawing |

| Sulfonamide (-SO2NH2) | +0.57 | Electron-withdrawing |

Theoretical Studies of Reaction Mechanisms

Theoretical studies are essential for elucidating the detailed mechanisms of chemical reactions at a molecular level. For this compound, computational chemistry can be used to investigate the pathways of reactions involving its two reactive functional groups: the formyl (aldehyde) group and the sulfonamide group.

Using methods like Density Functional Theory (DFT), chemists can map the potential energy surface for a proposed reaction. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

Plausible Reaction Mechanisms for Investigation:

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is susceptible to nucleophilic attack. Theoretical studies could model the reaction mechanism of, for example, the formation of a cyanohydrin (reaction with HCN) or the formation of an acetal (B89532) (reaction with an alcohol). Calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism, identify the structure of the tetrahedral intermediate, and compute the energy barriers for each step.

Oxidation/Reduction of the Aldehyde: The mechanism of oxidation of the aldehyde to a carboxylic acid or its reduction to a primary alcohol could be explored. Computational models can help differentiate between various possible pathways, such as those involving hydride transfer or radical intermediates, by comparing the activation energies of the competing transition states.

Reactions at the Sulfonamide Group: The acidity of the N-H proton means the sulfonamide can be deprotonated to form an anion. Theoretical studies could investigate the reactivity of this anion in, for example, N-alkylation reactions. These calculations would provide insights into the reaction's kinetics and thermodynamics, helping to predict the feasibility and outcome of such transformations.

By providing a detailed, energetic map of the reaction pathway, these theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone, allowing for a deeper understanding of the molecule's chemical behavior.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies

The aldehyde group in 4-Formylbenzenesulfonamide is a key functional handle for a wide array of chemical transformations. This reactivity is being exploited to develop novel derivatization strategies, particularly in the field of proteomics and chemical biology.

One notable application is in the N-terminal chemical derivatization of peptides. A closely related compound, 4-formyl-benzenesulfonic acid (FBSA), has been used to selectively tag the N-terminus of peptides. dtu.dkresearchgate.net This process involves a two-step reaction: first, the condensation of the aldehyde with the primary amine of the peptide to form a Schiff base, followed by the reduction of the imine to a stable secondary amine. dtu.dk This derivatization enhances the analysis of peptides by mass spectrometry, aiding in their sequencing and identification. dtu.dkresearchgate.net

Future research is expected to expand on these strategies, using this compound to:

Develop new chemical probes to study protein function and localization.

Create novel bioconjugation techniques for attaching molecules to proteins or other biomolecules.

Synthesize libraries of derivatized peptides for screening in drug discovery assays.

The reactivity of the aldehyde group allows for its participation in various organic reactions, as detailed in the table below.

| Reaction Type | Reactant/Reagent | Functional Group Transformation |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Aldehyde to Amine |

| Wittig Reaction | Phosphonium Ylide | Aldehyde to Alkene |

| Grignard Reaction | Grignard Reagent (R-MgX) | Aldehyde to Secondary Alcohol |

| Aldol Condensation | Enolate or Enol | Aldehyde to β-Hydroxy Aldehyde/Ketone |

Exploration of Untapped Biological Targets

The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, antiviral, and anticancer agents. researchgate.netsciepub.comnih.gov The versatility of the sulfonamide scaffold makes this compound an attractive starting point for the discovery of new therapeutic agents targeting novel biological pathways. nih.gov

While this compound itself has not been extensively profiled for biological activity, its derivatives are a subject of growing interest. For instance, the benzenesulfonamide (B165840) core is present in compounds designed as inhibitors of enzymes like carbonic anhydrase, which is implicated in various diseases. rsc.org Research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation, diabetes, and cancer. nih.gov

Moreover, studies on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have led to the discovery of novel antagonists for the human androgen receptor, a key target in prostate cancer treatment. nih.gov These findings underscore the potential of the sulfonamide scaffold in generating molecules with diverse and significant biological activities. nih.govsemanticscholar.org

Future research will likely focus on:

Synthesizing libraries of this compound derivatives by modifying both the aldehyde and sulfonamide groups.

Screening these derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels. tandfonline.com

Utilizing computational methods, such as molecular docking, to predict the binding of these derivatives to specific protein targets and guide the design of more potent and selective inhibitors. rsc.org

Integration with High-Throughput Screening and Drug Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. taylorfrancis.comnih.govox.ac.uk Small molecules like this compound are fundamental to the success of HTS campaigns. nih.govtechnologynetworks.com

This compound is an ideal candidate for inclusion in HTS compound libraries due to several key features:

Scaffold for Diversity: Its structure serves as a "privileged scaffold," a molecular framework that can be readily modified to generate a large and diverse library of related compounds. mdpi.comrsc.org

Chemical Tractability: The presence of two distinct reactive sites, the aldehyde and the sulfonamide, allows for combinatorial synthesis, where different chemical groups can be systematically introduced to explore a vast chemical space.

Favorable Physicochemical Properties: As a small molecule, it generally possesses drug-like properties that are favorable for biological screening and subsequent lead optimization. nlorem.org